

issues with solubility of 2',4',6'-Trimethylacetophenone in aqueous media

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Compound of Interest

Compound Name: 2',4',6'-Trimethylacetophenone

Cat. No.: B1293756

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Technical Support Center: 2',4',6'-Trimethylacetophenone

Welcome to the technical support center for **2',4',6'-Trimethylacetophenone**. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the solubility of this compound in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is **2',4',6'-Trimethylacetophenone** and what are its basic properties?

2',4',6'-Trimethylacetophenone (also known as Acetomesitylene or Mesityl methyl ketone) is an aromatic ketone.^{[1][2][3]} It is typically a colorless to light yellow liquid at room temperature.^{[1][4]} Below is a summary of its key physicochemical properties.

Table 1: Physicochemical Properties of **2',4',6'-Trimethylacetophenone**

Property	Value	Source
CAS Number	1667-01-2	[1][5]
Molecular Formula	C ₁₁ H ₁₄ O	[1][6]
Molecular Weight	162.23 g/mol	[1][6]
Appearance	Clear colorless to light yellow liquid	[1][4]
Boiling Point	235-236 °C	[1][3][4]
Density	~0.975 g/mL at 25 °C	[1][4]
Estimated Water Solubility	98.55 mg/L at 25 °C	[6]
Estimated LogP	2.7	[6]

Q2: Why is **2',4',6'-Trimethylacetophenone** so difficult to dissolve in water and aqueous buffers?

The poor aqueous solubility of **2',4',6'-Trimethylacetophenone** stems from its molecular structure:

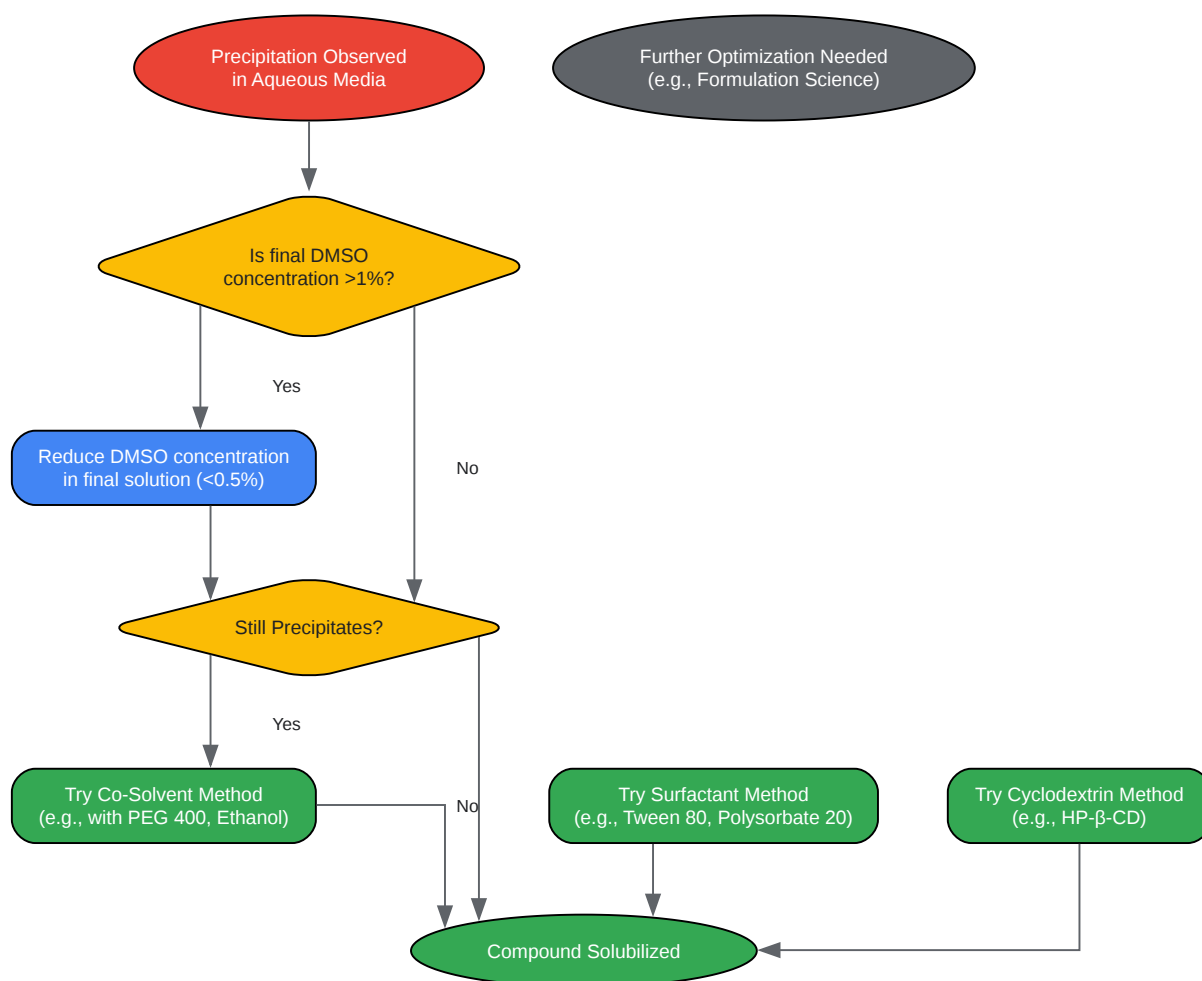
- **Hydrophobicity:** The molecule is dominated by a non-polar trimethylated benzene ring and a ketone group. This makes it lipophilic (fat-loving) and hydrophobic (water-fearing).
- **High LogP Value:** The estimated LogP (octanol-water partition coefficient) of 2.7 indicates that the compound is significantly more soluble in a non-polar solvent like octanol than in water.[6] Compounds with a LogP > 2 are generally considered poorly water-soluble.
- **Lack of Ionizable Groups:** As a neutral ketone, its solubility cannot be significantly improved by adjusting the pH of the medium, a common technique for acidic or basic compounds.[7]

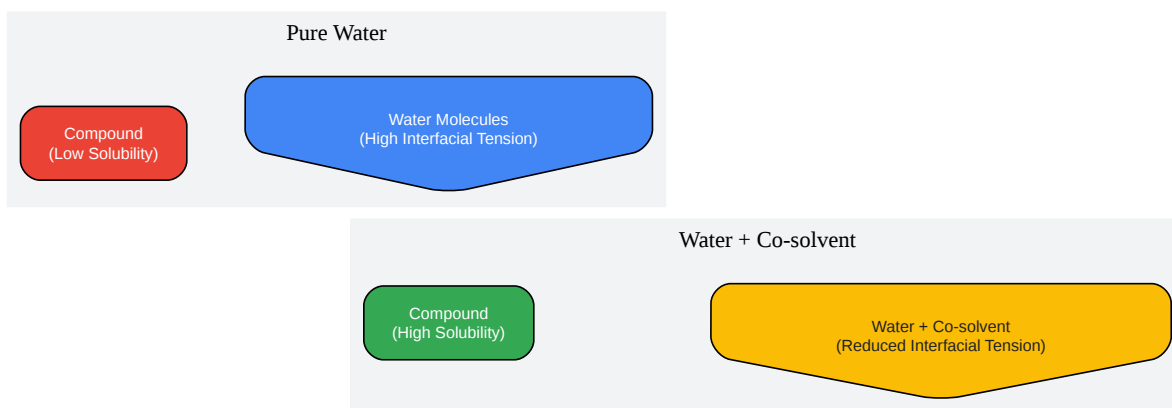
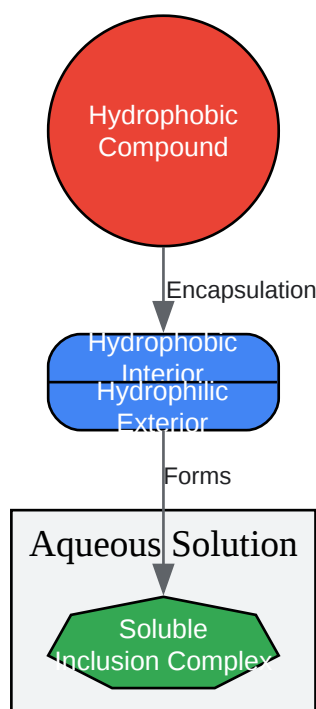
Troubleshooting Guides for Solubility Issues

Problem 1: My compound precipitates immediately when I add my DMSO stock solution to my aqueous buffer or cell culture medium.

This is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous environment.^[8] The organic solvent (DMSO) disperses rapidly, leaving the insoluble compound to crash out of the solution.

Solution Workflow





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